![molecular formula C16H18ClN3O5S2 B3623067 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3623067.png)
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C16H18ClN3O5S2 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0376407 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16ClN3O4S2
- Molecular Weight : 393.88 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Stability | Stable under normal conditions |
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains . The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound was tested for its ability to inhibit AChE, an enzyme critical in neurotransmission. The assay results indicated that certain derivatives exhibited strong inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
- Urease Inhibition : Urease is another target for inhibition due to its role in the pathogenesis of certain infections. The compound demonstrated strong inhibitory activity against urease, which could be beneficial in treating urease-related infections .
Anticancer Properties
Emerging evidence suggests that sulfonamide derivatives may possess anticancer properties. A recent study highlighted a related compound that inhibited the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively. This suggests that compounds with similar structures may also exhibit significant anticancer activity .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of these compounds include:
- Binding Interactions : Molecular docking studies have shown that these compounds can interact effectively with target proteins, enhancing their biological efficacy.
- Inhibition of Key Pathways : By inhibiting enzymes such as AChE and urease, these compounds may disrupt critical metabolic pathways in pathogens.
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, a series of sulfonamide derivatives were tested against various bacterial strains. Compounds similar to this compound showed significant antibacterial activity, particularly against Salmonella typhi.
- Cancer Cell Proliferation Inhibition : A study on related sulfonamide compounds revealed their ability to inhibit cell proliferation in colorectal cancer models. The findings suggest that modifications to the sulfonamide structure can enhance anticancer activity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S2/c1-26(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-14-6-8-15(9-7-14)27(18,24)25/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJABCZPNQLZLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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